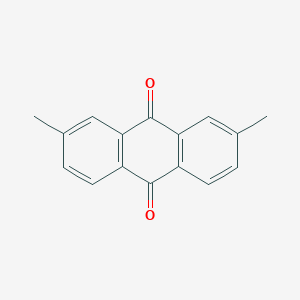

2,7-Dimethylanthraquinone

概要

説明

2,7-Dimethylanthraquinone is an organic compound with the molecular formula C16H12O2. It is a derivative of anthraquinone, characterized by the presence of two methyl groups at the 2 and 7 positions on the anthraquinone core. This compound is known for its yellow solid form and is used in various organic synthesis processes .

準備方法

Synthetic Routes and Reaction Conditions: 2,7-Dimethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,7-dimethylnaphthalene with phthalic anhydride, followed by cyclization and oxidation steps. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts reactions, followed by purification processes such as recrystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2,7-Dimethylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

Research indicates that 2,7-DMQ may have potential applications in the development of OLEDs due to its photophysical properties. OLEDs are widely used in displays and lighting technologies. The compound's ability to emit light when subjected to an electric current makes it suitable for this application.

Dye Production

2,7-DMQ is known for its vibrant color and has been utilized in the production of dyes and pigments. Its stability and solubility in various solvents enhance its utility in textile and printing industries.

Hydrogen Peroxide Production

A significant industrial application of anthraquinones, including 2,7-DMQ, is in the production of hydrogen peroxide via the anthraquinone process. This method involves:

- Dissolving anthraquinones in organic solvents to create a working solution.

- Subjecting this solution to hydrogenation in the presence of a catalyst to produce corresponding anthrahydroquinones.

- The hydrogen peroxide is then extracted from the working solution .

This cyclic process is efficient for large-scale hydrogen peroxide production and highlights the role of 2,7-DMQ as a key intermediate.

Antioxidant Properties

Studies have shown that anthraquinones exhibit various biological activities, including antioxidant properties. 2,7-DMQ has been evaluated for its potential to scavenge free radicals and protect against oxidative stress. This property is particularly relevant in pharmaceuticals aimed at combating diseases linked to oxidative damage .

Anti-Proliferative Effects

Research indicates that 2,7-DMQ may possess anti-cancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines such as HeLa and HepG2. These findings suggest potential therapeutic applications in oncology .

Comparative Analysis with Other Anthraquinones

To understand the uniqueness of 2,7-DMQ compared to other anthraquinones, a comparative analysis can be helpful:

| Compound | Structure | Unique Features |

|---|---|---|

| Anthraquinone | No methyl groups | Basic structure without substitutions |

| 1,4-Dimethylanthraquinone | Methyl groups at 1 and 4 | Different positions of methyl groups |

| 2,3-Dimethylanthraquinone | Methyl groups at 2 and 3 | Different substitution pattern |

| 2,6-Dimethylanthraquinone | Methyl groups at 2 and 6 | Variation in methyl group positions |

| 2,7-Dimethylanthraquinone | Methyl groups at 2 and 7 | Distinct chemical properties |

The placement of methyl groups at positions 2 and 7 provides distinct chemical properties compared to other anthraquinones, influencing both reactivity and biological activity profiles.

Case Study: Hydrogenation Process Optimization

A study focused on optimizing the hydrogenation process for producing hydrogen peroxide using alkyl anthraquinones demonstrated that employing microwave irradiation significantly enhanced reaction rates compared to conventional heating methods. This approach reduced catalyst requirements while increasing efficiency .

Case Study: Antioxidant Activity Assessment

In another study assessing the antioxidant activities of various extracts containing anthraquinones, including 2,7-DMQ, it was found that methanol extracts exhibited superior antioxidant properties. This finding supports the potential use of these extracts in developing functional foods or nutraceuticals aimed at reducing oxidative stress-related diseases .

作用機序

The mechanism of action of 2,7-dimethylanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular structures .

類似化合物との比較

- 1,4-Dimethylanthraquinone

- 2,6-Dimethylanthraquinone

- 1,5-Dimethylanthraquinone

Comparison: 2,7-Dimethylanthraquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dimethylanthraquinones, it may exhibit different redox potentials and interaction profiles with biological targets .

生物活性

2,7-Dimethylanthraquinone (DMAQ) is an organic compound belonging to the anthraquinone family, characterized by the presence of two methyl groups at the 2 and 7 positions of the anthraquinone core. This compound has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of DMAQ, including its mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₆H₁₂O₂

- Molecular Weight : 248.26 g/mol

- Appearance : Yellow solid

DMAQ is known for its ability to undergo various chemical reactions such as oxidation and reduction, which are pivotal for its biological activities. The compound can intercalate into DNA, leading to disruptions in replication and transcription processes, which is a critical mechanism in its anticancer properties.

- DNA Intercalation : DMAQ can insert itself between DNA base pairs, causing structural distortions that inhibit replication and transcription. This property is shared with many anthraquinone derivatives and is fundamental to its anticancer activity .

- Reactive Oxygen Species (ROS) Generation : Upon exposure to light or other stimuli, DMAQ can generate reactive oxygen species, leading to oxidative stress within cells. This oxidative damage can trigger apoptosis in cancer cells .

- Photodynamic Activity : DMAQ acts as a photosensitizer, generating singlet oxygen when irradiated with light at specific wavelengths. This property is exploited in photodynamic therapy for cancer treatment .

Anticancer Activity

Numerous studies have highlighted the potential of DMAQ as an anticancer agent:

- Case Study 1 : In vitro studies demonstrated that DMAQ induces apoptosis in various cancer cell lines through DNA intercalation and ROS generation. The compound showed significant cytotoxicity against breast and lung cancer cell lines .

- Case Study 2 : A study involving DMAQ conjugated with oligodeoxynucleotides revealed enhanced specificity for cross-linking to DNA sequences upon UV irradiation. This approach increased the yield of modified DNA strands significantly compared to traditional methods using naphthoquinones .

Antibacterial Activity

DMAQ has also been investigated for its antibacterial properties:

- Research Findings : In vitro assays showed that DMAQ exhibits antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of DMAQ can be influenced by structural variations within the anthraquinone family:

| Compound | Anticancer Activity | Antibacterial Activity |

|---|---|---|

| 1,4-Dimethylanthraquinone | Moderate | Low |

| 2,6-Dimethylanthraquinone | Low | Moderate |

| This compound | High | High |

The position of methyl substitutions significantly impacts both the redox potential and interaction profiles with biological targets, making DMAQ particularly effective compared to its analogs .

特性

IUPAC Name |

2,7-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)16(18)14-8-10(2)4-6-12(14)15(11)17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATJDSXPVPAWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372714 | |

| Record name | 2,7-DIMETHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3286-01-9 | |

| Record name | 2,7-DIMETHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。